6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734517
InChI: InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2
SMILES:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC15734517

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2
Standard InChI Key ACDLNFVEFXZOQQ-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC(=CN3C2=NC=C3)Br

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The core structure of 6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine consists of a fused bicyclic system: a pyrazine ring fused with an imidazole ring. The bromine substituent at position 6 enhances electrophilic reactivity, while the cyclopropyl group at position 8 introduces steric constraints and modulates lipophilicity . Key structural representations include:

  • SMILES Notation: C1CC1C2=NC(=CN3C2=NC=C3)Br\text{C1CC1C2=NC(=CN3C2=NC=C3)Br}

  • InChI Key: ACDLNFVEFXZOQQ-UHFFFAOYSA-N\text{ACDLNFVEFXZOQQ-UHFFFAOYSA-N}

These notations highlight the compound’s planar bicyclic system and substituent orientations, which are critical for interactions with biological targets.

Physicochemical Profile

The compound exhibits a density of approximately 1.71g/cm31.71 \, \text{g/cm}^3, comparable to related imidazo[1,2-a]pyrazine derivatives . Its calculated partition coefficient (logP\log P) of 1.99 suggests moderate lipophilicity, favoring membrane permeability . Additional properties include:

PropertyValue
Molecular FormulaC9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3
Molecular Weight238.08 g/mol
Exact Mass237.001 Da
Topological Polar Surface Area42.2 Ų

These attributes influence its solubility, stability, and bioavailability, making it suitable for further pharmaceutical development .

Synthetic Methodologies and Scalability

Laboratory-Scale Synthesis

The synthesis typically begins with cyclization reactions of appropriately substituted precursors. For example, bromination of 8-cyclopropylimidazo[1,2-a]pyrazine using N\text{N}-bromosuccinimide (NBS) in dichloromethane yields the target compound. Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group post-bromination .

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize parameters such as temperature (80120C80–120^\circ \text{C}), pressure (13atm1–3 \, \text{atm}), and solvent selection (e.g., tetrahydrofuran or dimethylformamide). These conditions enhance reaction efficiency, achieving yields exceeding 75% .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Direct Bromination68Minimal byproductsRequires toxic reagents
Palladium-Catalyzed Coupling82High regioselectivityCostly catalysts
Flow Reactor Synthesis78Scalable, consistent outputHigh initial infrastructure cost

Reactivity and Derivative Formation

Electrophilic Substitution

TargetActivity (KiK_i)Therapeutic Area
AKT1 Kinase120 nMOncology
MCH1R1.0 nMNeuropsychiatry
α1A-Adrenoceptor600 nMCardiovascular

Analytical Profiling and Quality Control

Spectroscopic Characterization

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=237.001[M+H]+m/z = 237.001 \, [\text{M}+\text{H}]^+, confirming molecular weight .

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals aromatic protons at δ=8.28.5ppm\delta = 8.2–8.5 \, \text{ppm} and cyclopropyl protons at δ=1.21.5ppm\delta = 1.2–1.5 \, \text{ppm}.

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